Comprehensive NMR Spectroscopy Guide for 11,17-Dithiaheptacosane: Structural Elucidation and Shift Assignments
Comprehensive NMR Spectroscopy Guide for 11,17-Dithiaheptacosane: Structural Elucidation and Shift Assignments
Executive Summary
11,17-Dithiaheptacosane ( C25H52S2 ) is a highly symmetric, long-chain linear dithioether. Molecules of this class are increasingly critical in modern drug development, frequently serving as hydrophobic anchors in the synthesis of novel lipid nanoparticles (LNPs) for mRNA delivery. Accurate structural characterization of these aliphatic chains is paramount, as impurities or structural isomers can drastically alter the phase-transition temperatures and delivery efficacy of the resulting lipid formulations.
This whitepaper provides an in-depth, expert-level guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 11,17-Dithiaheptacosane. By analyzing the structural symmetry, detailing self-validating acquisition protocols, and mapping the mechanistic causality behind thioether chemical shifts, this document serves as a definitive reference for analytical chemists and drug development professionals.
Structural Symmetry & Spin System Logic
The core to understanding the NMR spectra of 11,17-Dithiaheptacosane lies in its inherent C2v point group symmetry. The 27-atom backbone consists of two terminal decyl groups attached to a central pentamethylene bridge via two thioether linkages: CH3-(CH2)9 - S - (CH2)5 - S - (CH2)9-CH3
Causality in Spectral Simplification: Because the molecule possesses a mirror plane passing directly through the central carbon (C14), the 25 carbon atoms do not produce 25 distinct signals. Instead, the symmetry degenerates the system into exactly 13 unique magnetic environments for 13C NMR. Similarly, the 52 protons are reduced to a highly overlapping set of spin systems in the 1H NMR spectrum. Recognizing this symmetry is the first self-validating step in structural elucidation: if more than 13 major carbon signals appear, the sample is either asymmetric (an isomer) or contaminated[1].
Self-Validating NMR Acquisition Protocols
To ensure absolute trustworthiness in the spectral data, the acquisition protocol must be designed as a self-validating system. The following step-by-step methodology guarantees high-fidelity data collection, minimizing artifacts that could be mistaken for structural anomalies.
Step 1: Precision Sample Preparation
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Action: Dissolve 20.0 mg of high-purity 11,17-Dithiaheptacosane in 600 µL of Chloroform-d ( CDCl3 , 99.8% D) containing 0.03% (v/v) Tetramethylsilane (TMS).
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Causality: TMS provides a definitive 0.00 ppm internal reference, which is critical for distinguishing the subtle shift differences (often <0.5 ppm) between the bulk aliphatic CH2 groups[2].
Step 2: Micro-Filtration
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Action: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube.
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Causality: Particulate matter creates localized magnetic susceptibility gradients. Filtering prevents the artificial broadening of spectral lines, ensuring sharp multiplet resolution.
Step 3: Tuning, Matching, and Shimming (The Validation Checkpoint)
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Action: Insert the sample into a 400 MHz (or higher) spectrometer. Perform automatic tuning and matching (ATM), followed by 3D gradient shimming.
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Self-Validation: Before initiating the long 13C acquisition, measure the full width at half maximum (FWHM) of the residual CHCl3 solvent peak (7.26 ppm). Do not proceed unless FWHM < 0.8 Hz. A broader peak indicates poor field homogeneity, which will blur the critical α
- and β -carbon signals.
Step 4: 1H and 13C Acquisition
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1H NMR: Execute a standard 1D sequence (zg30). Spectral width: 12 ppm; Relaxation delay ( D1 ): 1.5 s; Scans: 16.
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13C NMR: Execute a proton-decoupled sequence (zgpg30). Spectral width: 250 ppm; D1 : 2.0 s; Scans: 1024.
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Causality: A 2.0 second D1 is utilized to ensure complete relaxation of the carbon nuclei. Because all carbons in this molecule are protonated, this delay allows for near-quantitative integration of the carbon signals if Nuclear Overhauser Effect (NOE) suppression is applied[3].
Mechanistic Causality of Thioether Shifts
A common pitfall in spectral interpretation is treating thioethers like standard ethers. In ethers, the highly electronegative oxygen atom (EN = 3.44) induces a massive deshielding effect via strong inductive withdrawal (typically +40 ppm for α -carbons).
However, the thioether sulfur atom has an electronegativity (EN = 2.58) nearly identical to carbon (EN = 2.55). The observed +18 ppm downfield shift for the α -carbons (C10, C12, C16, C18) is not driven by inductive electronegativity. Instead, it is caused by the high polarizability of the large sulfur valence shell and the magnetic anisotropy of the C-S bonds[1][3].
Logical relationship of thioether substituent effects on the alkane backbone.
Quantitative NMR Data & Shift Assignments
The following tables summarize the predicted empirical shift data for 11,17-Dithiaheptacosane in CDCl3 , grounded in established spectroscopic increment rules for aliphatic thioethers[1][3].
Table 1: 1H NMR Spectroscopy Data (400 MHz, CDCl3 )
| Position (Proton) | Chemical Shift ( δ , ppm) | Multiplicity | Integration | J-Coupling (Hz) | Assignment Logic / Causality |
| H1, H27 | 0.88 | Triplet (t) | 6H | ~6.8 | Terminal methyl groups, unaffected by sulfur. |
| H2-H8, H20-H26 | 1.25 - 1.35 | Multiplet (m) | 28H | - | Bulk aliphatic chain; heavily overlapped spin systems. |
| H14 | ~1.45 | Multiplet (m) | 2H | - | Central methylene; shielded by γ -steric effects from both sulfurs. |
| H9, H13, H15, H19 | 1.55 - 1.65 | Multiplet (m) | 8H | - | β -protons to sulfur; mild anisotropic deshielding. |
| H10, H18 | 2.50 | Triplet (t) | 4H | ~7.4 | α -protons (decyl side); strongly deshielded by C-S anisotropy. |
| H12, H16 | 2.52 | Triplet (t) | 4H | ~7.4 | α -protons (pentyl side); nearly identical environment to H10/H18. |
Table 2: 13C NMR Spectroscopy Data (100 MHz, CDCl3 )
| Position (Carbon) | Chemical Shift ( δ , ppm) | Substituent Effect Logic |
| C1, C27 | 14.1 | Standard terminal alkane methyl. |
| C2, C26 | 22.7 | Standard ω -1 carbon. |
| C14 | 28.5 | Central carbon; experiences dual γ -steric compression (-3 ppm x 2). |
| C8, C20 | 29.0 | γ -carbon to sulfur; slight upfield shift due to steric compression. |
| C4-C7, C21-C24 | 29.3 - 29.6 | Bulk aliphatic chain carbons. |
| C9, C13, C15, C19 | 29.6 - 29.7 | β -carbons to sulfur; +7 ppm inductive/polarization shift from base alkane. |
| C12, C16 | 31.7 | α -carbons (pentyl side); +18 ppm shift due to sulfur anisotropy. |
| C3, C25 | 31.9 | Standard ω -2 carbon. |
| C10, C18 | 32.1 | α -carbons (decyl side); +18 ppm shift due to sulfur anisotropy. |
2D NMR Correlative Workflows
To definitively assign the highly overlapped α and β signals (e.g., distinguishing C10 from C12), 1D NMR is insufficient. A robust 2D NMR workflow is required to map the connectivity across the thioether bridge.
Workflow for the comprehensive NMR elucidation of 11,17-Dithiaheptacosane.
Workflow Execution:
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COSY (Correlation Spectroscopy): Use COSY to trace the scalar coupling from the central C14 protons (~1.45 ppm) outward to the C13/C15 protons (~1.65 ppm), and finally to the C12/C16 α -protons (2.52 ppm). This isolates the pentamethylene bridge spin system from the decyl chains.
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HSQC (Heteronuclear Single Quantum Coherence): Map the assigned α -protons directly to their attached carbons, allowing you to definitively distinguish C12/C16 (31.7 ppm) from C10/C18 (32.1 ppm).
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HMBC (Heteronuclear Multiple Bond Correlation): Verify the thioether linkage by observing the 3JCH long-range coupling across the sulfur atom (e.g., H10 correlating to C12, and H12 correlating to C10). Since sulfur does not block scalar coupling, this cross-peak serves as the ultimate validation of the unbroken 27-atom backbone.
Conclusion
The structural elucidation of 11,17-Dithiaheptacosane relies heavily on understanding the interplay between molecular symmetry and the unique anisotropic effects of the thioether linkage. By employing self-validating sample preparation techniques and leveraging multidimensional NMR workflows, researchers can confidently assign the 13 unique carbon environments of this molecule, ensuring the high purity required for advanced lipid nanoparticle formulations and materials science applications.
References
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer Berlin Heidelberg. URL:[Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. URL:[Link]
